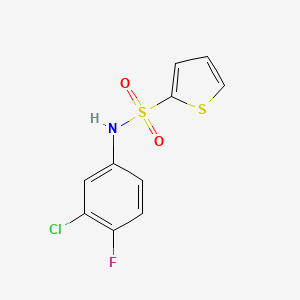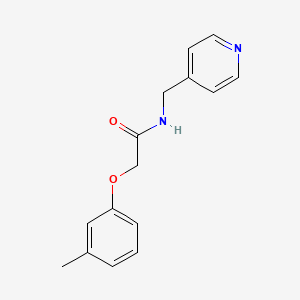
6-(morpholin-4-ylcarbonyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including the use of α,β-unsaturated carbonyl compounds, hydrazine hydrate, semicarbazide, thiosemicarbazide, and reactions like the Mannich reaction. Such processes have been applied in creating compounds with significant vasodilatation properties, indicating the versatility and potential of sophisticated organic synthesis routes (Hassan et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, often using techniques such as X-ray diffraction, provides insights into the bond lengths, angles, and overall geometry of complex molecules. This information is crucial for understanding the behavior and reactivity of a molecule. Studies on similar compounds have detailed their structure, stabilizing interactions, and spatial arrangements, contributing to a deeper understanding of molecular design principles (Xu et al., 2012).
Chemical Reactions and Properties
Complex organic molecules exhibit a wide range of chemical reactions, influenced by their functional groups and molecular structure. For instance, reactions characteristic of nitrones and the synthetic equivalence to 1,4-dicarbonyl compounds have been explored, showing the potential for creating derivatives with varied properties (Samsonov & Volodarskii, 1998).
Physical Properties Analysis
The physical properties of organic compounds, including solubility and photophysical properties, are influenced by their molecular structure. Studies have correlated the vasorelaxant activities of synthesized compounds with their physicochemical parameters, highlighting the importance of structure in determining physical properties (Hassan et al., 2014).
Chemical Properties Analysis
The chemical properties of such molecules can be explored through their reactivity towards different chemical reagents, providing insights into potential applications and mechanisms of action. For example, the reactivity of compounds in forming derivatives under specific conditions elucidates the influence of molecular architecture on chemical behavior (Karimian et al., 2017).
properties
IUPAC Name |
morpholin-4-yl-[6-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethylamino)pyrazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-20(24-6-9-26-10-7-24)17-13-21-14-19(23-17)22-12-15-5-8-27-18-4-2-1-3-16(18)11-15/h1-4,13-15H,5-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYHMTSBDYTJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC3=NC(=CN=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(morpholin-4-ylcarbonyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-N-ethyl-1-(2-furoyl)-4-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-L-prolinamide](/img/structure/B5619567.png)
![8-chloro-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5619568.png)
![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl butyrate](/img/structure/B5619580.png)

![4-[4-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B5619601.png)
![2-methyl-N-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5619621.png)


![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]chromane-3-carboxamide](/img/structure/B5619636.png)
![10-(4-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5619639.png)

![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5619648.png)
![N-[(1-naphthylamino)carbonothioyl]-2-furamide](/img/structure/B5619654.png)